molecular formula C19H22ClN3O3S B14956422 Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Cat. No.: B14956422
M. Wt: 407.9 g/mol
InChI Key: OQCVAKIKKVKSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is unique due to its combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 4-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H22ClN3O3S/c1-3-26-19(25)23-10-8-13(9-11-23)22-17(24)16-12(2)21-18(27-16)14-6-4-5-7-15(14)20/h4-7,13H,3,8-11H2,1-2H3,(H,22,24)

InChI Key

OQCVAKIKKVKSAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.